2-Phenyl-2,3-dihydroquinazolin-4(1h)-one
Description
Properties
CAS No. |
954-91-6 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H12N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |
InChI Key |
BIVGFFFLVZMILM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 |
Other CAS No. |
954-91-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Phenyl 2,3 Dihydroquinazolin 4 1h One and Its Derivatives
Direct Cyclocondensation Approaches
The direct cyclocondensation of anthranilamide and an aldehyde is the most common and straightforward method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones. rsc.org This reaction can proceed without a catalyst, though often requires elevated temperatures and longer reaction times. To enhance the reaction rate and yield, a variety of catalytic systems have been developed and optimized.
Condensation of Anthranilamide with Aldehydes: Catalytic and Non-Catalytic Systems
The reaction between anthranilamide and aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones is a well-established synthetic route. nih.gov While the reaction can be performed under catalyst-free conditions in water at elevated temperatures, the use of catalysts is generally preferred to achieve higher yields in shorter reaction times and under milder conditions. researchgate.net
Brønsted acids are frequently employed to catalyze the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. These catalysts work by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of anthranilamide. A variety of Brønsted acids have been utilized, ranging from common mineral acids to sulfonic acid-functionalized catalysts. For instance, catalysts bearing sulfonic acid functionality, such as p-toluenesulfonic acid, have been effectively used in different solvents. nih.gov Chiral phosphoric acids have also been explored for the enantioselective synthesis of these compounds. nih.gov The use of Brønsted acidic ionic liquids has also been reported as an efficient and reusable catalytic system. jyotiacademicpress.net
Table 1: Examples of Brønsted Acid Catalyzed Synthesis of 2,3-dihydroquinazolin-4(1H)-ones
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Toluenesulfonic acid | Benzaldehyde (B42025) | Ethanol (B145695) | Reflux | 2 h | 92 | nih.gov |
| L-Proline nitrate (B79036) | Benzaldehyde | Ethanol | 60 | 30 min | 94 | organic-chemistry.org |
| [(C3H7)3N-SO3H]Cl | Benzaldehyde | EtOH:H2O (1:1) | Room Temp | 25 min | 95 | rasayanjournal.co.inresearchgate.net |
| Pentacarboxycyclopentadienes (PCCPs) | Various aromatic and aliphatic aldehydes | Toluene | 40 | 16 h | up to 97 | nih.gov |
| Nano-SiO2-SO3H | Isatoic anhydride (B1165640) and aromatic aldehydes | Solvent-free | 110 | 5-20 min | 85-98 | nih.govnih.govresearchgate.net |
| Lactic acid | Benzaldehyde | Neat | 70 | 30 min | 92 | researchgate.net |
Lewis acids are another important class of catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. They function in a similar manner to Brønsted acids by activating the aldehyde's carbonyl group. A range of metal salts have been investigated as Lewis acid catalysts. Molecular iodine (I2) has been shown to be a versatile, inexpensive, and non-toxic catalyst that acts as a Lewis acid in this reaction, suitable for use in various solvents including ionic liquids and ethyl acetate (B1210297). rsc.org Metal triflates, such as those of scandium, ytterbium, and yttrium, are particularly effective due to their stability in the presence of moisture and air, and their tolerance to various functional groups. nih.gov
Table 2: Examples of Lewis Acid Catalyzed Synthesis of 2,3-dihydroquinazolin-4(1H)-ones
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Molecular Iodine (I2) | Various aldehydes | Ionic Liquid | Room Temp | 15-30 min | 85-95 | rsc.org |
| Sc(OTf)3 | Benzaldehyde | Acetonitrile | Room Temp | 10 min | 98 | nih.gov |
| Yb(OTf)3 | Benzaldehyde | Acetonitrile | Room Temp | 15 min | 96 | nih.gov |
| InCl3 | Benzaldehyde | Water | Room Temp | 2 h | 94 | nih.gov |
| Sc(III)-inda-pybox | Various aldehydes | Dichloromethane | Room Temp | 1-2 h | 85-96 | organic-chemistry.org |
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. In the context of 2,3-dihydroquinazolin-4(1H)-one synthesis, various organic molecules have been employed as catalysts. For example, ascorbic acid has been used as an organocatalyst in water, providing an environmentally friendly approach. researchgate.net Chiral Brønsted acids derived from BINOL have been used to achieve enantioselective synthesis. beilstein-archives.org
Table 3: Examples of Organocatalyzed Synthesis of 2,3-dihydroquinazolin-4(1H)-ones
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| L-proline | Benzaldehyde | Ethanol | Reflux | 4 h | 85 | rasayanjournal.co.in |
| Ascorbic acid | Various aldehydes | Water | 80 | 1-2 h | 88-95 | researchgate.net |
| Carboxylic acids (e.g., benzilic acid) | Aromatic aldehydes | Toluene | Reflux | 2-4 h | 85-95 | eurekaselect.com |
Ionic liquids (ILs) have gained attention as green solvents and catalysts due to their low volatility, high thermal stability, and recyclability. jyotiacademicpress.net They can act as both the solvent and the catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Both acidic and neutral ionic liquids have been successfully used. For instance, Brønsted acidic ionic liquids like 3-methyl-1-sulphonic acid imidazolium (B1220033) hydrogen sulphate have been shown to be highly effective and reusable catalysts. jyotiacademicpress.net In some cases, the ionic liquid itself can catalyze the reaction without the need for an additional catalyst. rsc.org
Table 4: Examples of Ionic Liquid Catalyzed Synthesis of 2,3-dihydroquinazolin-4(1H)-ones
| Catalyst/Ionic Liquid | Aldehyde | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| [bmim]HSO4 | Benzaldehyde | 100 | 1 h | 92 | rsc.orgrsc.org |
| [(C3H7)3N-SO3H]Cl | Benzaldehyde | Room Temp | 25 min | 95 | rasayanjournal.co.inresearchgate.net |
| 3-methyl-1-sulphonic acid imidazolium hydrogen sulphate | Isatoic anhydride and various aldehydes | Reflux | 30-60 min | 85-95 | jyotiacademicpress.net |
Nanocatalysts have become a major focus in chemical synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.net Various types of nanocatalysts have been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Fe3O4-based Nanocatalysts : Magnetic nanoparticles, such as Fe3O4, are particularly attractive because they can be easily recovered from the reaction mixture using an external magnet, simplifying the purification process. nih.gov These nanoparticles can be functionalized with acidic groups to enhance their catalytic activity. For instance, Fe3O4 nanoparticles have been used directly as a catalyst in water. nih.gov Additionally, core-shell structures like ZnFe2O4@SiO2–SO3H have been developed as magnetically separable solid acid catalysts. researchgate.net
Graphene Oxide : Graphene oxide (GO) nanosheets have been utilized as an efficient carbocatalyst for this transformation. rsc.orgrsc.org The acidic nature of GO, attributed to the presence of carboxylic acid groups, allows it to catalyze the reaction effectively in aqueous media at room temperature. rsc.orgnih.gov
Zinc Oxide Micelles : Reverse zinc oxide micelles have been employed as nanoreactors for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in water. frontiersin.org This method offers high yields under mild reaction conditions and the catalyst can be reused. frontiersin.org The ZnO nanoparticles are typically synthesized via a reverse-micellar route. ijsr.netcore.ac.uk
SiO2-SO3H : Silica nanoparticles functionalized with sulfonic acid groups (nano-SiO2-SO3H) have been shown to be highly efficient and reusable solid acid catalysts. nih.govnih.gov This catalyst promotes the reaction under solvent-free conditions, offering an environmentally friendly synthetic route with short reaction times and excellent yields. nih.govresearchgate.net
Table 5: Examples of Nanocatalyzed Synthesis of 2,3-dihydroquinazolin-4(1H)-ones
| Nanocatalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Fe3O4 nanoparticles | Isatoic anhydride and various aldehydes | Water | 90 | 1-2 h | 85-95 | nih.gov |
| Ferrite/Chitosan | Various aldehydes | Ethanol | Reflux | 30-60 min | 85-95 | ijnnonline.net |
| Graphene Oxide | Various aldehydes | Water | Room Temp | 2-4 h | 85-97 | rsc.orgrsc.orgresearchgate.netrsc.org |
| Reverse ZnO nano micelles | Various aldehydes | Water | 70 | 30-60 min | 90-98 | frontiersin.org |
| nano-SiO2-SO3H | Isatoic anhydride and various aldehydes | Solvent-free | 110 | 5-20 min | 85-98 | nih.govnih.govresearchgate.net |
| MgFe2O4@SiO2-SO3H | Various aldehydes | Solvent-free (microwave) | - | 2-5 min | 90-98 | iaamonline.org |
Catalyst-Free Conditions
The synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives can be effectively achieved without the use of a catalyst, aligning with the principles of green chemistry by simplifying procedures and reducing chemical waste. These reactions typically involve the condensation of an anthranilamide or isatoic anhydride with an aldehyde.
One approach involves the cyclocondensation of anthranilamide and various aldehydes under solvent-free conditions. organic-chemistry.org While this method is environmentally benign, it often requires longer reaction times to achieve high yields. organic-chemistry.org For instance, heating a mixture of isatoic anhydride, benzylamine, and an aromatic aldehyde at 70°C under solvent-free and catalyst-free conditions can produce the corresponding 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives in excellent yields within approximately 10 minutes. rsc.org
The use of unconventional energy sources can also facilitate catalyst-free synthesis. A very efficient and rapid synthesis of these quinazolinone derivatives has been achieved under both catalyst- and solvent-free conditions, affording yields greater than 90% in just 3 to 10 minutes. organic-chemistry.org
The table below summarizes representative examples of catalyst-free synthesis of this compound derivatives.
Table 1: Examples of Catalyst-Free Synthesis
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Anthranilamide | Benzaldehyde | None | 105 | 2.5 h | 88 |
| Isatoic Anhydride | Benzylamine, Benzaldehyde | None | 70 | 10 min | 95 |
| Anthranilamide | 4-Chlorobenzaldehyde | PEG-400 | 80 | 2.5 h | 95 |
Green Solvent Systems (e.g., Aqueous Media, Polyethylene (B3416737) Glycol (PEG-400), Ethanol)
The replacement of volatile and hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. For the synthesis of this compound, water, polyethylene glycol (PEG-400), and ethanol have proven to be effective and environmentally friendly reaction media.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been successfully performed via the direct cyclocondensation of 2-aminobenzamide (B116534) with aromatic aldehydes in refluxing water without a catalyst. nih.gov This method offers high yields, a simple workup procedure, and is environmentally friendly. nih.gov Similarly, a three-component reaction of isatoic anhydride, an amine or ammonium (B1175870) acetate, and an aromatic aldehyde proceeds efficiently in refluxing water, avoiding the need for catalysts and hazardous solvents. rsc.org
Polyethylene Glycol (PEG-400): PEG-400 has emerged as a recyclable and effective reaction medium for this synthesis. nih.govbohrium.com It can be used for the reaction of various aldehydes with anthranilamide under catalyst-free conditions, resulting in good to excellent yields of this compound derivatives. nih.govorganic-chemistry.org A key advantage of PEG-400 is that it can be recovered and reused without a significant loss of activity, adding to the economic and environmental viability of the process. nih.govorganic-chemistry.org
Ethanol: Ethanol is another widely used green solvent. The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives can be carried out in ethanol, often with the aid of a catalyst to improve reaction rates and yields. For example, the reaction between isatoic anhydride, amines, and aldehydes can be catalyzed by magnetic Fe3O4 nanoparticles in a mixture of water and ethanol. researchgate.net
Table 2: Synthesis in Green Solvents
| Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Anthranilamide, Benzaldehyde | Water | None | Reflux | 5 | 92 |
| Isatoic Anhydride, Aniline, Benzaldehyde | Water | None | Reflux | 0.75 | 96 |
| Anthranilamide, Benzaldehyde | PEG-400 | None | 80 | 2 | 94 |
| Isatoic Anhydride, Ammonium Acetate, Benzaldehyde | Ionic Liquid-Water | None | 80 | 1 | 95 nih.gov |
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. These reactions are highly efficient and atom-economical, making them a cornerstone of modern green synthesis.
One-Pot Three-Component Synthesis (Isatoic Anhydride, Ammonium Acetate, Aldehydes)
A widely utilized MCR for synthesizing the 2,3-dihydroquinazolin-4(1H)-one scaffold involves the one-pot reaction of isatoic anhydride, ammonium acetate (as an ammonia (B1221849) source), and various aldehydes. rsc.orgnih.gov This reaction is typically performed under acid-catalyzed conditions. The proposed mechanism involves the initial reaction between isatoic anhydride and ammonium acetate to form 2-aminobenzamide in situ. This is followed by the condensation of the generated 2-aminobenzamide with the aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the final product. This method is valued for its operational simplicity and the ability to generate a diverse range of derivatives by simply varying the aldehyde component. rsc.orgnih.gov
Pseudo-Five-Component Reactions
Expanding on the MCR concept, novel pseudo-five-component reactions have been developed for the synthesis of bis(2,3-dihydroquinazolin-4(1H)-one) derivatives. This approach involves the condensation of two equivalents of isatoic anhydride, two equivalents of a primary amine, and one equivalent of a dialdehyde (B1249045) in a single pot. nih.gov Water has been identified as the optimal solvent for this transformation, providing better yields and shorter reaction times compared to other solvents. nih.gov Another pseudo-five-component synthesis has been developed using an ionic liquid, [DBU][OAc], as an eco-friendly medium for the reaction of aromatic aldehydes and aromatic amines, which first form an isatoic anhydride intermediate. organic-chemistry.org
Alternative Synthetic Strategies
Beyond the common condensation reactions, alternative strategies provide different pathways to the 2,3-dihydroquinazolin-4(1H)-one core structure.
Reductive Cyclization Approaches
Reductive cyclization offers a distinct route, typically starting from ortho-substituted nitro or azido (B1232118) benzamides. The reductive cyclocondensation of an o-nitrobenzamide or an o-azidobenzamide with an aldehyde in the presence of a metallic catalyst can produce 2,3-dihydroquinazolin-4(1H)-one derivatives in good yields and with short reaction times. This method involves the in situ reduction of the nitro or azido group to an amine, which then participates in the cyclization with the aldehyde.
Desulfurization Reactions
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through the reductive desulfurization of 2-thioxo-4(3H)-quinazolinone precursors. nih.gov This transformation involves the removal of a sulfur atom from the thiourea (B124793) moiety embedded within the heterocyclic ring, converting the C=S double bond to a C-H bond. One documented method employs nickel boride, generated in situ from nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄), to effect this conversion. nih.gov This approach provides a pathway to the desired dihydroquinazolinone scaffold from readily accessible thioxo derivatives. The synthesis of the prerequisite thioxo-quinazolinones often involves base-catalyzed intramolecular nucleophilic cyclization of precursors like 1-(2-bromobenzoyl)-3-arylthioureas. mdpi.commdpi.com
Annulation Reactions
Annulation, or ring-forming, reactions are fundamental to the construction of the 2,3-dihydroquinazolin-4(1H)-one core. The most prevalent strategy is the cyclocondensation of an anthranilamide derivative with an aldehyde or ketone. researchgate.net
Key annulation approaches include:
Two-Component Condensation: The direct reaction between anthranilamide and an aldehyde, such as benzaldehyde, is a widely used method. researchgate.net This process typically involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the final dihydroquinazolinone ring structure. nih.gov
Three-Component Reactions: A highly efficient variation involves the one-pot reaction of isatoic anhydride, an amine (or ammonium acetate), and an aromatic aldehyde. researchgate.netresearchgate.net In this domino reaction, the isatoic anhydride first reacts with the amine to form anthranilamide in situ, which then condenses with the aldehyde as described above. nih.gov
Alternative Precursors: Other starting materials can also be used in annulation strategies. For instance, a transition-metal-free reaction between 2-aminobenzonitriles and aldehydes in the presence of a base like potassium tert-butoxide (KOtBu) provides the dihydroquinazolinone products in high yields. organic-chemistry.org Another approach utilizes a palladium(II)-catalyzed cascade annulation of o-aminobenzoic acids with carbon monoxide, amines, and aldehydes. organic-chemistry.org Furthermore, derivatives with fused ring systems, such as tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-ones, can be synthesized via a highly regioselective domino annulation of N′-aryl benzohydrazides and cyclopropane (B1198618) aldehydes. mdpi.com
Optimization of Reaction Parameters for Yield and Efficiency
Catalysis: A wide array of catalysts has been explored to promote the synthesis of this compound. These range from simple acids to complex nanomaterials.
Lewis and Brønsted Acids: Catalysts such as Indium(III) bromide (InBr₃), Tin(II) chloride (SnCl₂), and boric acid supported on montmorillonite (B579905) clay (H₃BO₃/mont K10) have proven effective. researchgate.netresearchgate.netnih.gov
Green Catalysts: In line with the principles of green chemistry, researchers have employed novel and environmentally benign catalysts like lactic acid and mandelic acid, often under solvent-free conditions. researchgate.netijsrset.com
Nanocatalysts: Advanced materials such as fluorescent carbon dots and sulfonic acid-functionalized nanoparticles (KCC-1/Pr-SO₃H) offer high efficiency and recyclability. researchgate.netorganic-chemistry.org
Solvent and Temperature: The reaction medium and temperature significantly influence reaction rates and yields. While many modern procedures are optimized to run under solvent-free ("neat") conditions at elevated temperatures (e.g., 70°C), others utilize solvents like ethanol, often with microwave irradiation to accelerate the reaction. researchgate.netnih.gov For instance, a microwave-assisted coupling of 2-aminobenzamide with benzaldehyde using SnCl₂ in ethanol at 120°C proceeds efficiently. nih.gov The optimal temperature is system-dependent; boosting the temperature can enhance product generation, but excessive heat may be detrimental. researchgate.net
The following table summarizes various optimized conditions for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| InBr₃ (0.5 mol%) | Acetonitrile | RT | 10-60 min | 94-98 | researchgate.net |
| SnCl₂ (1 mol%) | Ethanol | 120 (Microwave) | Not Specified | up to 99 | nih.gov |
| H₃BO₃/mont K10 | Not Specified | Not Specified | Not Specified | Good to Excellent | researchgate.net |
| Lactic Acid | Solvent-free | 70 | Not Specified | Satisfactory | researchgate.net |
| [Ce(l-Pro)₂]₂(Oxa) | Ethanol | 50-55 | Not Specified | Not Specified | organic-chemistry.org |
| L-proline (20 mol%) | Ethanol | 80 | Not Specified | 78 | researchgate.net |
| Graphene Oxide | Water | Reflux | Not Specified | up to 95 | rsc.org |
Scalability Considerations for Synthetic Methodologies
The transition from a laboratory-scale reaction to a large-scale industrial process is a critical step in chemical synthesis. A scalable methodology should be efficient, cost-effective, and safe to perform on a larger scale. For the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, several reported methods have been noted for their scalability.
An approach utilizing InBr₃ as a catalyst is highlighted as being accessible on a gram scale, with products conveniently isolated by recrystallization, avoiding the need for chromatography. researchgate.net Similarly, a one-pot, three-component synthesis of 2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one derivatives has been described as an easily scaled reaction. researchgate.netmdpi.com The development of continuous flow processes, which can be optimized through automated systems, represents a significant advancement in scalability, allowing for safer and more efficient production with reduced waste compared to traditional batch processes. nih.gov These examples demonstrate that considerations for scalability are being integrated into the design of modern synthetic protocols for this important class of compounds.
Mechanistic Investigations of 2 Phenyl 2,3 Dihydroquinazolin 4 1h One Formation
Proposed Reaction Pathways for Cyclocondensation
The direct condensation of an anthranilamide with an aldehyde represents the most common and straightforward route to constructing the 2,3-dihydroquinazolin-4(1H)-one core. nih.gov The generally accepted mechanism for this transformation involves a series of sequential steps, beginning with the formation of a key intermediate followed by a ring-closing reaction. rsc.org
The reaction is presumed to initiate with a nucleophilic attack by the amino group of 2-aminobenzamide (B116534) on the electrophilic carbonyl carbon of benzaldehyde (B42025). This initial step, often facilitated by a catalyst, leads to the formation of a hydroxyl intermediate (a hemiaminal). rsc.org
This intermediate is typically unstable and readily undergoes dehydration, losing a molecule of water to form a more stable Schiff base, also known as an imine intermediate. The formation of this C=N double bond is a critical step in the pathway. Following the generation of the imine, the final step is an intramolecular cyclization. The nitrogen atom of the amide group acts as a nucleophile, attacking the imine carbon. This ring-closing step forms the six-membered heterocyclic ring characteristic of the dihydroquinazolinone structure, yielding the final 2-phenyl-2,3-dihydroquinazolin-4(1H)-one product. rsc.org
Catalysts play a pivotal role in facilitating the cyclocondensation reaction, and their use helps to elucidate the mechanism by highlighting the importance of electrophilic activation. Both acid and base catalysis are effective, though a wide variety of other catalysts have been employed to improve reaction rates and yields. rsc.org
Acid Catalysis : Brønsted and Lewis acids are frequently used. researchgate.net An acid catalyst functions by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon. This activation makes the aldehyde more susceptible to nucleophilic attack by the amino group of 2-aminobenzamide, thereby promoting the formation of the initial hydroxyl intermediate and the subsequent Schiff base. acs.orgnih.gov Catalysts such as molecular iodine (acting as a Lewis acid), scandium triflate, and zeolite materials have proven effective. nih.govacs.orgnih.gov For instance, the use of a Ga-MCM-22 zeolite catalyst drastically increases the reaction rate by enhancing the electrophilicity of the carbonyl group through interaction with the gallium sites. acs.orgnih.gov
Base Catalysis : Basic catalysts, such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), can also promote the reaction. rsc.org In a basic medium, the catalyst can deprotonate the nucleophilic amine, increasing its nucleophilicity and facilitating the initial attack on the aldehyde. NaOH-catalyzed reactions have been shown to proceed relatively quickly, yielding the product in moderate to high yields. rsc.org
The diverse range of effective catalysts underscores a mechanism where the key steps involve nucleophilic attack on an electrophilic carbonyl or imine carbon, processes that can be accelerated by enhancing the reactivity of either the nucleophile or the electrophile. nih.govrsc.org
Theoretical Mechanistic Elucidation via Computational Methods
Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. acs.orgrsc.org DFT calculations can be used to model the potential energy surface of a reaction, allowing for the characterization of intermediates and, crucially, the transition states that connect them. nih.gov
While specific DFT studies modeling the complete cyclocondensation pathway for this compound are not widely reported, the methodology has been applied to related systems, demonstrating its utility. acs.orgrsc.org For instance, DFT has been used to investigate the mechanism of palladium-catalyzed reactions involving quinazolinone derivatives, successfully modeling steps such as N-H bond activation and nucleophilic addition. rsc.orgnih.gov
In the context of the formation of this compound, a theoretical study would typically involve:
Modeling Reactants and Products: Calculating the ground-state energies of 2-aminobenzamide, benzaldehyde, and the final product.
Mapping the Reaction Pathway: Identifying the structures and energies of key intermediates (e.g., the hemiaminal and the Schiff base) and the transition states between each step.
Calculating Activation Barriers: The energy difference between the reactants and each transition state provides the activation energy for that step, helping to identify the rate-determining step.
Investigating the Role of the Catalyst: The calculations can be repeated in the presence of a catalyst (e.g., a proton or a Lewis acid) to model how it interacts with the substrates and lowers the activation barriers.
Such computational studies can validate experimentally proposed mechanisms and provide detailed geometric and energetic information about the reaction pathway that is often inaccessible through experimental means alone. acs.orgnih.gov
Potential Energy Surface Calculations
The reaction mechanism for the formation of this compound has been investigated using Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G(d,p) level of theory, to map out the potential energy surface (PES). researchgate.net The PES reveals the energy changes as the reactants, 2-aminobenzamide and benzaldehyde, are converted into the final product through various intermediates and transition states.
The generally accepted mechanism proceeds through two main stages:
Formation of a Schiff Base Intermediate: The reaction initiates with the nucleophilic attack of the amino group of 2-aminobenzamide on the carbonyl carbon of benzaldehyde. This is followed by a dehydration step to form a Schiff base intermediate.
Intramolecular Cyclization: The amide nitrogen of the Schiff base intermediate then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the six-membered dihydroquinazolinone ring.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-Aminobenzamide + Benzaldehyde | 0.0 |
| INT1 | Intermediate 1 | -12.8 |
| TS1 | Transition State 1 | 15.7 |
| INT2 | Intermediate 2 | -18.1 |
| TS2 | Transition State 2 | 28.5 |
| Product | This compound | -21.5 |
Application of Transition State Theory
Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction based on the properties of the reactants and the transition state. The central equation in TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡).
The Eyring equation is given by: k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)
where:
k is the rate constant
κ is the transmission coefficient
k_B is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the universal gas constant
ΔG‡ is the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡)
| Parameter | Symbol | Description | Source of Value |
|---|---|---|---|
| Gibbs Free Energy of Activation | ΔG‡ | The energy barrier that must be overcome for the reaction to occur. | Calculated from DFT (ΔG‡ = G_TS - G_Reactants) |
| Enthalpy of Activation | ΔH‡ | The change in enthalpy between the reactants and the transition state. | Calculated from DFT (ΔH‡ = H_TS - H_Reactants) |
| Entropy of Activation | ΔS‡ | The change in entropy between the reactants and the transition state. | Calculated from DFT (ΔS‡ = S_TS - S_Reactants) |
| Transmission Coefficient | κ | Accounts for quantum tunneling and other non-ideal effects. Often assumed to be 1. | Theoretical assumption or further calculations. |
Analysis of Tunneling Effects (e.g., Wigner Method)
Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. Tunneling is most significant for the transfer of light particles, such as electrons and protons (H+), and at lower temperatures. In the formation of this compound, proton transfer steps are integral to the mechanism, particularly during the dehydration to form the Schiff base and subsequent tautomerization.
The Wigner tunneling correction provides a simple method to estimate the contribution of tunneling to the reaction rate. github.io It introduces a correction factor (κ_tunnel) to the classical TST rate constant. The Wigner correction is given by the formula:
κ_tunnel = 1 + (1/24) * (hν‡ / k_B T)^2
where:
h is the Planck constant
ν‡ is the imaginary frequency of the transition state along the reaction coordinate
k_B is the Boltzmann constant
T is the absolute temperature
The imaginary frequency (ν‡) corresponds to the vibrational mode of the transition state that leads to the formation of the product and is obtained from the frequency calculations in a computational study. A larger magnitude of the imaginary frequency indicates a sharper barrier, which can lead to a more significant tunneling correction. For reactions involving the transfer of a hydrogen atom, this correction can be non-negligible, especially at or below room temperature. researchgate.net For the formation of this compound, a full computational analysis would require the calculation of the imaginary frequencies for the proton transfer transition states to quantify the tunneling contribution via the Wigner method.
| Component | Symbol | Description |
|---|---|---|
| Planck's Constant | h | A fundamental constant in quantum mechanics. |
| Imaginary Frequency | ν‡ | The frequency of the vibrational mode at the transition state corresponding to the reaction coordinate. |
| Boltzmann's Constant | k_B | A fundamental constant relating temperature to energy. |
| Absolute Temperature | T | The temperature at which the reaction is occurring, in Kelvin. |
Advanced Structural Elucidation and Spectroscopic/crystallographic Characterization of 2 Phenyl 2,3 Dihydroquinazolin 4 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignments.
In the ¹H NMR spectrum of the parent compound, this compound, distinct signals corresponding to the protons of the quinazolinone core and the phenyl substituent are observed. For instance, in a CDCl₃ solvent, the proton at the C2 position typically appears as a singlet around 5.92 ppm. acgpubs.org The aromatic protons of the quinazolinone ring system resonate between 6.71 and 7.99 ppm, while the protons of the C2-phenyl group are observed in the 7.31-7.47 ppm range. acgpubs.org The protons of the two N-H groups often appear as broad singlets. acgpubs.org
The ¹³C NMR spectrum provides complementary information. For this compound, the carbonyl carbon (C4) signal is characteristically found downfield at approximately 164.7 ppm. acgpubs.org The C2 carbon, bonded to the phenyl group and two nitrogen atoms, resonates around 69.1 ppm. acgpubs.org The aromatic carbons of the fused benzene (B151609) ring and the phenyl substituent appear in the typical range of 114 to 148 ppm. acgpubs.org
Substituents on the phenyl ring or the quinazolinone core cause predictable shifts in the NMR spectra. For example, an electron-donating methyl group on the phenyl ring in 2-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one results in a characteristic singlet for the methyl protons at around 2.30 ppm in DMSO-d₆. rsc.org Conversely, an electron-withdrawing nitro group, as in 2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one, shifts the signals of the phenyl protons further downfield. rsc.org In dinitro-substituted derivatives, aromatic protons on the pyrimidine (B1678525) phenyl ring can be highly deshielded, appearing as far downfield as 9.02–9.21 ppm. mdpi.com
The following table summarizes representative NMR data for this compound and some of its derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound and its derivatives. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.
For the parent compound, the spectrum, typically recorded using KBr pellets, shows several characteristic absorption bands. A strong absorption band corresponding to the C=O (amide I) stretching vibration is consistently observed in the region of 1650-1680 cm⁻¹. acgpubs.orgrsc.org The N-H stretching vibrations of the two amine groups in the dihydroquinazolinone ring give rise to distinct bands, often appearing in the range of 3170-3400 cm⁻¹. acgpubs.orgrsc.org Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1610 cm⁻¹ region. acgpubs.org
The presence of different substituents introduces new vibrational modes. For example, a nitro-substituted derivative like 2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one exhibits strong characteristic bands for the asymmetric and symmetric stretching of the NO₂ group, typically found around 1517 cm⁻¹ and 1347 cm⁻¹, respectively. rsc.org Phenolic derivatives show broad O–H stretching bands between 3099 and 3487 cm⁻¹. mdpi.com These specific absorption frequencies allow for the rapid confirmation of the successful incorporation of various functional groups into the core structure.
The table below presents a summary of key IR absorption bands for several derivatives.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the characterization of this compound derivatives. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula of the synthesized compounds.
Using techniques like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or other adducts like [M+Na]⁺ are generated and their masses are measured with high precision, typically to four or more decimal places. acgpubs.orgrsc.org This level of accuracy enables differentiation between compounds with the same nominal mass but different elemental compositions.
For example, in the analysis of 2-(2-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one, the calculated mass for the molecular formula C₁₅H₁₂F₃N₂O (as [M+H]⁺) was 293.0896. acgpubs.org The experimentally found mass was 293.0902, confirming the elemental composition with a very low margin of error. acgpubs.org Similarly, for a nitro-substituted derivative, C₁₄H₁₁N₃O₃, the calculated m/z for the sodium adduct [M+Na]⁺ was 292.0693, while the found value was 292.0695, again validating the structure. rsc.org This precise mass confirmation is a critical step in the characterization process, complementing the structural insights gained from NMR and IR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides definitive proof of the molecular structure of this compound derivatives in the solid state. This technique determines the precise spatial arrangement of atoms within a single crystal, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.
The crystal structure of derivatives like 2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one has been confirmed through single-crystal X-ray diffraction. rsc.org Such analyses reveal that the dihydroquinazoline (B8668462) ring system is essentially planar. mdpi.com In the case of 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, the bond lengths and angles were found to be within expected ranges. researchgate.net
A key feature often revealed by crystallographic studies is the presence of extensive hydrogen bonding networks. For example, in the crystal structure of 6,8-dinitro-2,2-disubstituted derivatives, both intramolecular hydrogen bonding (e.g., between a nitro group oxygen and an N-H) and intermolecular hydrogen bonding (e.g., between the carbonyl oxygen and an N-H of an adjacent molecule) have been observed. mdpi.com These interactions play a crucial role in the packing of the molecules in the crystal lattice, often forming complex arrangements like zig-zag chains. mdpi.com The dihedral angle between the dihydroquinazoline ring and the phenyl substituent at the C2 position is another important conformational parameter determined by this method. mdpi.com
Advanced Spectroscopic and Analytical Techniques for Catalyst Characterization (e.g., Field Emission Scanning Electron Microscopy (FESEM), Energy Dispersive X-ray Spectroscopy (EDAX), X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA)/Derivative Thermogravimetry (DTG), Brunauer–Emmett–Teller (BET) Surface Area Analysis)
The synthesis of this compound is often facilitated by heterogeneous catalysts, and the characterization of these catalysts is vital to understanding their activity and efficiency. A suite of advanced analytical techniques is employed for this purpose.
Field Emission Scanning Electron Microscopy (FESEM) is used to visualize the surface morphology and particle size of the catalyst. For instance, FESEM has been used to study the structure of graphene oxide nanosheets used as a catalyst in this synthesis. rsc.org
Energy Dispersive X-ray Spectroscopy (EDAX) , often coupled with FESEM, provides the elemental composition of the catalyst. This technique confirms the presence and distribution of key elements in catalysts, such as those in bio-based organic-inorganic hybrids. researchgate.net
X-ray Diffraction (XRD) is employed to determine the crystalline structure and phase purity of the catalyst. XRD patterns can confirm the successful preparation of catalysts like boric acid supported on montmorillonite (B579905) clay (H₃BO₃/mont K10) or identify the characteristic peaks of materials like graphene oxide. rsc.orgresearchgate.net
Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are used to assess the thermal stability of the catalyst and quantify the amount of active species loaded onto a support. TGA measures the weight loss of a material as a function of temperature, which is crucial for understanding the catalyst's behavior under reaction conditions. researchgate.netresearchgate.net
Brunauer–Emmett–Teller (BET) Surface Area Analysis measures the specific surface area of the catalyst material. A higher surface area often correlates with higher catalytic activity due to the increased availability of active sites. This technique has been used to characterize catalysts like H₃BO₃/mont K10 for the synthesis of this compound. researchgate.netresearchgate.net
Together, these techniques provide a comprehensive profile of the catalyst's physical and chemical properties, which is essential for optimizing the synthesis of this compound and its derivatives. researchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling of 2 Phenyl 2,3 Dihydroquinazolin 4 1h One Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives. semanticscholar.orgmui.ac.irnih.gov These methods allow for the optimization of ground-state molecular geometries and the calculation of various electronic descriptors that are crucial for understanding molecular interactions. semanticscholar.orgmui.ac.ir
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. wuxiapptec.com The energy gap (Egap) between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. wuxiapptec.comsapub.org For instance, in one study, the diacetyl derivative of a quinazolinone compound showed the lowest energy gap (1.522 eV), indicating higher reactivity, while another derivative exhibited a much larger gap (4.690 eV), suggesting greater stability. sapub.org
DFT calculations are also used to determine a range of global reactivity indices that provide a deeper understanding of the molecule's chemical behavior. semanticscholar.orgsapub.org These parameters, derived from HOMO and LUMO energies, include:
Ionization Potential (IP): The energy required to remove an electron. sapub.org
Electron Affinity (EA): The energy released when an electron is added. sapub.org
Electronegativity (χ): The power of an atom to attract electrons to itself. semanticscholar.orgsapub.org
Chemical Hardness (η): A measure of resistance to change in electron distribution. semanticscholar.orgsapub.org
Softness (S): The reciprocal of hardness, indicating a higher reactivity. semanticscholar.orgsapub.org
Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons. semanticscholar.orgsapub.org
These quantum chemical descriptors are often correlated with the biological activities of the compounds through Quantitative Structure-Activity Relationship (QSAR) studies. semanticscholar.orgmui.ac.ir
Table 1: Quantum Chemical Parameters for Quinazolinone Derivatives (Illustrative) This table provides an example of typical data generated from DFT studies. Values are illustrative and vary between specific derivatives and computational methods.
| Parameter | Description | Typical Calculated Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 5.0 eV |
| Ionization Potential (IP) | Energy required to remove an electron | 5.5 to 6.5 eV |
| Electron Affinity (EA) | Energy released upon gaining an electron | 1.5 to 2.5 eV |
| Hardness (η) | Resistance to charge transfer | 1.7 to 2.5 eV |
| Electrophilicity (ω) | Capacity to accept electrons | 2.0 to 4.0 eV |
Conformational Analysis and Stability Studies
The three-dimensional structure and conformational flexibility of this compound derivatives are critical determinants of their biological activity. Computational methods are used to perform conformational analyses to identify the most stable, low-energy conformations of these molecules. DFT calculations can be employed to compare the stability of different potential isomers in various media, such as in the gas phase or in different solvents. mdpi.com For example, a study on a 4-hydroxyquinazoline (B93491) nitrate (B79036) salt used DFT to elucidate the most stable isomeric form in the solid state, which was then confirmed by X-ray crystallography. mdpi.com The stability of a particular conformation is essential for its ability to fit into a specific receptor binding pocket. The dynamic stability of these conformations, especially when bound to a biological target, is further investigated using molecular dynamics simulations. ugm.ac.id
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a target receptor, such as an enzyme or protein. nih.govresearchgate.net This method is extensively applied to this compound derivatives to understand their mechanism of action and to guide the design of new inhibitors. nih.govnih.gov The process involves placing the ligand into the active site of the target protein and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding. connectjournals.com
Docking studies have successfully predicted the interactions of these derivatives with a wide range of biological targets, including:
Matrix Metalloproteinase-13 (MMP-13): Derivatives were shown to adopt a U-shaped configuration within the receptor cavity, deeply buried in the S1' pockets. nih.gov Key interactions were identified with residues such as Ala238, Thr245, and Met253. nih.gov
Epidermal Growth Factor Receptor (EGFR): Docking simulations are used to assess the interaction mode of quinazoline (B50416) compounds against EGFR, a plausible mechanism for their anticancer activity. ugm.ac.idnih.gov
α-Amylase and α-Glucosidase: The potential antidiabetic activity of some derivatives has been investigated through in silico docking with these enzymes. nih.govresearchgate.net
Leishmanial Proteins: Derivatives have been docked against key proteins from Leishmania, such as Pyridoxal Kinase and Trypanothione Reductase, to explore their potential as anti-leishmanial agents. mdpi.com
Topoisomerase II: The binding affinity and stability of quinazolinone derivatives within the active site of Topoisomerase II have been validated through molecular docking, supporting their potential as anticancer agents. researchgate.net
These simulations provide detailed 2D and 3D representations of the ligand-protein complex, highlighting crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues in the active site. nih.govresearchgate.net The docking score, typically expressed in kcal/mol, indicates the strength of the interaction, with lower scores suggesting more stable binding. connectjournals.com
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamic Behavior
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the behavior of the complex over time. ugm.ac.idabap.co.inresearchgate.net MD simulations are performed on the most promising docked poses to assess the stability of the ligand-protein complex and to refine the binding mode. nih.govmdpi.com These simulations track the movements of every atom in the system over a period of nanoseconds, providing insights into the conformational changes and flexibility of both the ligand and the protein. researchgate.netabap.co.in
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD plot over time indicates that the complex has reached equilibrium and is structurally stable. researchgate.netabap.co.in Studies have shown that quinazolinone complexes with targets like Topoisomerase II and FtsZ remain stable throughout the simulation, with RMSD values within acceptable ranges (e.g., under 3.4 Å). researchgate.netabap.co.in
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify its flexibility and movement throughout the simulation. nih.govresearchgate.net Lower RMSF values for residues in the binding pocket suggest that the ligand forms a stable and rigid complex with the target. nih.gov Conversely, higher fluctuations may be observed in flexible loop regions of the protein. nih.gov
Binding Energy Calculations and Free Energy Perturbation Approaches (e.g., MM/PBSA, MM/GBSA)
To obtain a more accurate and quantitative prediction of binding affinity, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied to the trajectories generated from MD simulations. mdpi.comnih.gov These methods calculate the binding free energy by combining the molecular mechanics energies of the components with continuum solvation models. nih.govnih.gov
The binding free energy (ΔGbind) is calculated as the difference between the free energy of the protein-ligand complex (Gcomplex) and the free energies of the protein (Gprotein) and ligand (Gligand) in their unbound states. nih.govnih.gov ΔGbind = Gcomplex - (Gprotein + Gligand)
Each free energy term is composed of several components:
Gas-phase interaction energy (ΔGgas): Includes van der Waals (ΔEvdw) and electrostatic (ΔEele) energies. nih.gov
Solvation free energy (ΔGsolv): The energy required to transfer the molecule from a vacuum to the solvent, which is further divided into polar and non-polar contributions. nih.gov
These calculations have been used to study various quinazolinone derivatives, showing that compounds with lower (more negative) binding free energy values are predicted to have higher binding affinity. mdpi.comabap.co.in For example, in a study of quinazoline derivatives against FtsZ and GyrB proteins, the compounds with the most negative binding free energies (-25.48 kcal/mol and -23.21 kcal/mol, respectively) were identified as the most promising candidates. abap.co.in These methods are computationally less demanding than more rigorous approaches like free energy perturbation (FEP) and are widely used to rank compounds and understand the energetic contributions of different interactions. daneshyari.com
In Silico Pharmacokinetic Property Predictions and Molecular Property Descriptors
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of lead compounds. In silico methods are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which helps in identifying candidates with favorable drug-like profiles. nih.govrsc.org
For this compound derivatives, computational tools are used to calculate various molecular property descriptors that influence their pharmacokinetic behavior. nih.gov A common practice is to evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five. nih.govresearchgate.net This rule suggests that orally active drugs generally have:
A molecular weight (MW) of ≤ 500 Da
A lipophilicity value (Log P) of ≤ 5
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
Studies have shown that many synthesized quinazolinone derivatives fulfill these criteria, suggesting they have the potential for good oral bioavailability. nih.govresearchgate.net Other important descriptors that are often calculated include:
Topological Polar Surface Area (TPSA): An indicator of a drug's ability to permeate cell membranes. researchgate.net
Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule. researchgate.net
Blood-Brain Barrier (BBB) penetration: Some models predict whether a compound is likely to cross the BBB, which is relevant for drugs targeting the central nervous system. ijpsi.org
These in silico predictions help to prioritize compounds for synthesis and experimental testing, saving significant time and resources by filtering out molecules with predicted poor pharmacokinetic profiles. nih.govnih.gov
Table 2: Predicted ADME and Drug-Likeness Properties for a Set of Quinazolinone Derivatives (Illustrative) This table presents a typical output from in silico ADME prediction tools. The data is for illustrative purposes.
| Compound ID | Molecular Weight ( g/mol ) | Log P | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Lipinski's Rule Violations |
| Derivative A | 455.5 | 4.2 | 1 | 5 | 85.3 | 0 |
| Derivative B | 489.9 | 4.8 | 2 | 6 | 98.1 | 0 |
| Derivative C | 512.6 | 5.3 | 2 | 7 | 102.5 | 2 |
| Derivative D | 427.4 | 3.9 | 1 | 4 | 75.6 | 0 |
Medicinal Chemistry Research on the 2,3 Dihydroquinazolin 4 1h One Scaffold
Role of the 2,3-Dihydroquinazolin-4(1H)-one Scaffold as a Privileged Structure in Rational Drug Design
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold is a nitrogen-containing heterocyclic motif that has emerged as a "privileged structure" in the field of medicinal chemistry and rational drug design. nih.govrsc.org First introduced by Evans et al. in 1988, the concept of a privileged structure refers to a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govrsc.org The DHQ core, consisting of a phenyl ring fused to a dihydropyrimidinone ring, represents a versatile template that can be readily modified to generate libraries of compounds with a wide array of pharmacological activities. researchgate.netrsc.org
Medicinal chemists utilize such privileged scaffolds to synthesize new compound libraries based on a central framework, which are then screened against various biological receptors implicated in different disease pathways. rsc.org The utility of the DHQ scaffold is demonstrated by its presence as a core structural component in numerous biologically active compounds and marketed drugs, highlighting its favorable drug-like properties. nih.govresearchgate.net Its structural features allow for the introduction of diverse substituents, particularly at the C2 position, which often contains a chiral center, enabling fine-tuning of its interaction with biological targets. nih.gov This inherent versatility makes the DHQ framework a prominent and attractive synthon for organic chemists and a key tool in the discovery of novel modulators for various receptors and potential new drugs. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one and its Substituted Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have been crucial in identifying key structural features that govern their therapeutic effects. acs.org These studies typically involve systematic modifications of the core structure, including the quinazolinone ring system (Ring 1), the phenyl substituent at the C2 position (Ring 2), and potential substituents on the nitrogen atoms (Ring 3), to evaluate the impact on biological activity against various targets. acs.org
Research has shown that the nature and position of substituents on the 2-phenyl ring significantly modulate the potency and selectivity of these compounds. For instance, in the context of antibacterial activity against Staphylococcus aureus, specific substitutions on the quinazolinone core and the 2-phenyl ring have been systematically explored to enhance efficacy. acs.org Similarly, in the development of inhibitors for the TRPM2 channel, a series of derivatives were synthesized to investigate how different functional groups on the scaffold influence inhibitory activity. bohrium.com These SAR studies have revealed that even minor structural changes, such as the addition of electron-withdrawing or electron-donating groups, can lead to substantial differences in biological outcomes, providing a rational basis for the design of more potent and selective agents. bohrium.comresearchgate.net
The variation of substituents on the this compound scaffold plays a critical role in defining its molecular recognition and interaction with biological targets. The electronic and steric properties of these substituents directly influence the binding affinity and orientation of the molecule within the active site of an enzyme or the binding pocket of a receptor.
For example, studies on α-amylase and α-glucosidase inhibitors have demonstrated that the presence of electron-withdrawing groups on the aryl ring at the C2 position can significantly enhance inhibitory activity. researchgate.net The position of the substituent is also crucial; a shift in the location of a methoxy (B1213986) group on the 2-phenyl ring from ortho- to meta- to para- can result in a progressive reduction in cytotoxicity and tubulin polymerization inhibition. rsc.org This indicates that the specific placement of a functional group dictates the key interactions, such as hydrogen bonding or hydrophobic interactions, that are essential for biological effect. The SAR data from various studies underscore the importance of the substitution pattern in optimizing the pharmacological profile of these compounds.
Below is a table summarizing the impact of various substituents on the biological activity of this compound derivatives based on reported research findings.
| Compound Series/Target | Substituent Variation | Impact on Activity | Reference Finding |
|---|---|---|---|
| Anticancer (Tubulin Polymerization) | Naphthyl group at C2 | Substantially increased cytotoxicity (<50 nM in several cell lines) and complete inhibition of tubulin polymerization. | The 2-(naphthalen-1-yl) derivative showed potent broad-spectrum anticancer activity. rsc.org |
| Anticancer (Tubulin Polymerization) | Methoxy (OCH3) group on the 2-styryl ring | Positional variation (ortho-, meta-, para-) led to a reduction in cytotoxicity and tubulin polymerization inhibition, with the para-substituted analog being the least active. | The ortho-methoxy derivative was identified as a potent tubulin polymerization inhibitor with sub-micromolar cytotoxicity. rsc.org |
| TRPM2 Channel Inhibition | Various substituents on the 2-phenyl ring | Certain substituents were found to be favorable for improving inhibitory potency, leading to IC50 values in the low micromolar range (3.7 - 5.1 μM). | The size and orientation of substituents on the scaffold played key roles in the inhibitory activity against TRPM2. bohrium.com |
| α-Amylase & α-Glucosidase Inhibition | Electron-withdrawing groups (e.g., halogens) on the aryl ring | Compounds bearing electron-withdrawing groups generally showed the best inhibitory activity against both enzymes. | SAR studies indicated that structural features including the phenyl ring and its substituents are crucial for activity. researchgate.net |
| Antimalarial Activity | Substitution at the ortho-position of the 2-phenyl moiety | Abolished the liver-stage antimalarial activity. | Structure-activity relationships revealed that this position is critical for maintaining activity against Plasmodium berghei. researchgate.net |
A critical aspect of the structure of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones is the presence of a chiral center at the C2 position. nih.gov This stereogenic center means that the molecule can exist as a pair of enantiomers (R and S configurations), which are non-superimposable mirror images of each other. msu.edupharmacy180.com The specific three-dimensional arrangement of the substituents around this chiral carbon can have a profound impact on the compound's biological activity.
Often, only one enantiomer is responsible for the desired pharmacological effect, as it will have the correct spatial orientation to fit into a specific chiral binding site on a biological target, such as an enzyme or receptor. The other enantiomer may be inactive or could even produce undesirable off-target effects. For example, computational docking experiments have suggested that for 2-aryl DHQ derivatives with antitumor activity, the (S)-enantiomers may bind more effectively to the colchicine (B1669291) binding site of tubulin than the corresponding (R)-enantiomers, resulting in greater antitumor activity. nih.gov However, the synthesis of enantiomerically pure DHQ derivatives can be challenging, as the aminal chiral center is often sensitive to racemization. nih.gov
Identification and Characterization of Molecular Targets and Their Interaction Mechanisms
Identifying the specific molecular targets of this compound derivatives is essential for understanding their mechanisms of action and for the rational design of more effective therapeutic agents. Research has shown that this versatile scaffold can interact with a wide range of biological molecules, primarily enzymes and receptors. mdpi.com The interaction mechanisms often involve the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand (the DHQ derivative) and the amino acid residues within the binding site of the target protein.
Computational methods, such as molecular docking, are frequently employed to predict and analyze these interactions at the molecular level. For instance, docking studies have been used to elucidate how these compounds bind to the active sites of enzymes like Trypanothione Reductase and Pyridoxal Kinase from Leishmania, suggesting a basis for their anti-leishmanial activity. mdpi.com These computational insights, combined with experimental data, provide a detailed picture of the molecular basis for the observed biological effects.
Derivatives of the 2,3-dihydroquinazolin-4(1H)-one scaffold have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. The ability of these compounds to selectively inhibit specific enzymes makes them attractive candidates for drug development. Notable examples include their activity against enzymes involved in parasitic diseases, inflammation, metabolic disorders, and cancer.
For example, certain derivatives have shown potent inhibitory activity against key proteins from the Leishmania parasite, such as Pyridoxal Kinase and Trypanothione Reductase, with IC50 values in the low microgram per milliliter range. mdpi.com In the context of cancer, 2-aryl DHQs have been identified as inhibitors of tubulin polymerization, a mechanism shared by established anticancer drugs. nih.govrsc.org These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govrsc.org Furthermore, other derivatives have been identified as inhibitors of enzymes such as α-glucosidase and α-amylase, which are targets for the management of diabetes. researchgate.net
The table below provides a summary of various enzyme inhibition studies conducted on this compound derivatives.
| Target Enzyme | Derivative/Compound | Key Finding/Activity | Therapeutic Area |
|---|---|---|---|
| Tubulin Polymerization | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Completely inhibited tubulin polymerization; induced G2 + M cell cycle arrest. Potent cytotoxicity with IC50 < 50 nM in several cancer cell lines. | Anticancer rsc.org |
| Trypanothione Reductase | 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one | Showed strong binding affinity in molecular docking studies and potent in vitro activity with an IC50 of 0.05 µg/mL. | Anti-leishmanial mdpi.com |
| Pyridoxal Kinase | 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one | Demonstrated significant binding in silico and contributed to the overall anti-leishmanial effect (IC50 = 0.05 µg/mL). | Anti-leishmanial mdpi.com |
| α-Amylase | Various 2,3-dihydroquinazolin-4(1H)-one derivatives | Multiple derivatives showed inhibitory activity with IC50 values ranging from 9.86 to 35.98 μM, comparable to or better than the standard, acarbose. | Antidiabetic researchgate.net |
| α-Glucosidase | Various 2,3-dihydroquinazolin-4(1H)-one derivatives | Several compounds exhibited potent inhibition, with activity influenced by the nature of substituents on the aryl ring. | Antidiabetic researchgate.net |
| Cholinesterase | 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Showed the highest inhibitory potency against cholinesterase with an IC50 value of 6.084 ± 0.26 μM. | Alzheimer's Disease mdpi.com |
| Tyrosinase | 2,3-dihydroquinazolin-4(1H)-one derivatives | Displayed potent tyrosinase inhibition with IC50 values significantly lower (0.006 to 1.609 mM) than the standard kojic acid (16.832 mM). | Hyperpigmentation/Cosmetics researchgate.netnih.gov |
In addition to enzyme inhibition, derivatives of the 2,3-dihydroquinazolin-4(1H)-one scaffold have been evaluated for their ability to bind to and modulate the function of various cellular receptors. The "privileged" nature of this scaffold allows it to be adapted to interact with a diverse range of receptor types. researchgate.netrsc.org For instance, research has explored the potential of these compounds to act as receptor modulators in different therapeutic areas.
While much of the research has focused on enzyme targets, some studies have investigated interactions with other receptors. For example, derivatives containing a thioxo-quinazolinone moiety linked to a tamoxifen-like structure have been synthesized and tested for their affinity to the estrogen receptor (ER). nih.gov One such derivative showed exceptionally high binding affinity for ERβ, acting as a pure estradiol (B170435) antagonist and a selective ER downregulator. nih.gov This highlights the potential of the quinazolinone core to serve as a foundation for developing selective receptor modulators for applications in hormone-dependent cancers and other endocrine-related disorders. nih.gov
Design Principles for Novel Derivatives Based on the 2,3-Dihydroquinazolin-4(1H)-one Scaffold
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its ability to serve as a versatile structural framework for developing new therapeutic agents targeting a diverse array of biological receptors. nih.gov The design of novel derivatives involves strategic modifications at various positions of the quinazolinone ring system, primarily at the N-1, C-2, and N-3 positions, to optimize pharmacological activity and selectivity for different therapeutic targets, including anticancer, anticonvulsant, and antimicrobial agents. nih.govmdpi.comacs.org
Design Strategies for Anticancer Agents
Structure-activity relationship (SAR) studies have been instrumental in guiding the design of potent anticancer derivatives of the DHQ scaffold. A primary focus has been the substitution at the C-2 position. Research indicates that the introduction of various substituents on a phenyl ring at the C-2 position significantly influences cytotoxic activity. tandfonline.com
Key design principles for enhancing anticancer efficacy include:
Introduction of Bulky Aromatic Systems: The incorporation of bulky, lipophilic groups at the C-2 position has proven effective. For instance, the derivative 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one exhibited potent, sub-micromolar growth inhibition, with activity below 50 nM against several human cancer cell lines, including colon (HT29), glioblastoma (U87), ovarian (A2780), and lung (H460). rsc.orgnih.gov
Substitution on the C-2 Phenyl Ring: The presence and position of substituents on the C-2 phenyl ring are critical. Compounds with isopropyl, bromo, and methyl groups on this ring have demonstrated promising cytotoxicity. tandfonline.com Molecular modeling studies suggest that some of these derivatives exert their anticancer effect by inhibiting tubulin polymerization, with the compounds fitting into the colchicine binding pocket. rsc.org The position of a methoxy substituent on the C-2 styryl ring also impacts activity, with ortho- and meta-positions showing greater cytotoxicity than the para-position. rsc.org
The following table summarizes the in-vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.
| Compound | Substitution at C-2 | Cancer Cell Line | Activity (GI50 in µM) | Reference |
|---|---|---|---|---|
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | 1-Naphthyl | HT29 (Colon) | <0.05 | rsc.orgnih.gov |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | 1-Naphthyl | U87 (Glioblastoma) | <0.05 | rsc.orgnih.gov |
| This compound | Phenyl | MCF-7 (Breast) | 1.3 | nih.gov |
| 2-p-tolyl-2,3-dihydroquinazolin-4(1H)-one | p-Tolyl | MCF-7 (Breast) | 4.0 | nih.gov |
Design Strategies for Anticonvulsant Agents
For anticonvulsant activity, SAR studies have identified several essential structural requirements for derivatives based on the quinazolin-4(3H)-one scaffold. These derivatives are thought to exert their effects by binding to the GABA-A receptor. mdpi.com
The key pharmacophoric features for designing these agents are:
Hydrophobic Domain: The core quinazolin-4(3H)-one structure serves as a necessary hydrophobic domain for receptor interaction. mdpi.com
Electron Donor and Hydrogen Bonding Sites: The nitrogen atom at the N-1 position acts as an electron donor, while the carbonyl group at C-4 functions as a hydrogen bonding site, both of which are crucial for binding. mdpi.com
Substitutions at N-3 and C-2: Modifications at the N-3 and C-2 positions are primarily responsible for modulating the anticonvulsant potency and pharmacokinetic properties of the compounds. mdpi.com For example, a series of N-(1-methyl-4-oxo-2-substituted-1,2-dihydroquinazolin-3[4H]-yl)-2-phenylacetamide derivatives showed promising activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. nih.gov The incorporation of amino acid moieties has also been explored as a strategy to improve bioavailability and activity. nih.gov
The table below presents the in-vivo anticonvulsant activity of selected derivatives.
| Compound Series | Key Structural Features | Test Model | Activity (ED50 in mg/kg) | Reference |
|---|---|---|---|---|
| Compound 4n | N-(1-methyl-4-oxo-2-phenyl-1,2-dihydroquinazolin-3[4H]-yl)-2-phenylacetamide | PTZ | 6.0 | nih.gov |
| Compound 4n | N-(1-methyl-4-oxo-2-phenyl-1,2-dihydroquinazolin-3[4H]-yl)-2-phenylacetamide | MES | 40.7 | nih.gov |
| Compound 4b | N-(1-methyl-4-oxo-1,2-dihydroquinazolin-3[4H]-yl)benzamide derivative | PTZ | 3.1 | nih.gov |
| Compound 5f | N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide | PTZ | 28.90 | nih.govresearchgate.net |
Design Strategies for Antimicrobial Agents
The DHQ scaffold has also been a template for designing novel antimicrobial agents. SAR studies in this area have shown that substitutions on different parts of the molecule can lead to potent activity against both Gram-positive and Gram-negative bacteria. acs.org
Design principles for antimicrobial derivatives include:
Substitutions at N-3: The introduction of specific side chains at the N-3 position can confer significant antibacterial properties. Compounds featuring a naphthyl radical or an amide group linked to the benzene (B151609) ring have shown pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com
Hybrid Molecules: Conjugating the quinazolinone core with other known bioactive moieties, such as 1,2,3-triazoles, has been a successful strategy. These hybrid molecules have demonstrated promising activity against bacterial strains like Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans. nih.gov
Modifications at C-2 and N-3: In a series of derivatives synthesized from dehydroabietylamine, the modifications at C-2 (with various aromatic aldehydes) and N-3 (with the bulky diterpene) led to compounds with considerable inhibitory effects against Bacillus cereus. researchgate.net
The following table highlights the antimicrobial activity of representative DHQ derivatives.
| Compound Series | Key Structural Features | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| Dehydroabietylamine Derivatives | Bulky diterpene at N-3, various aromatics at C-2 | Bacillus cereus | 4-16 | researchgate.net |
| Compound VMA-17-04 | N-Naphthyl acetamide (B32628) substituent | Staphylococcus aureus | <16 | eco-vector.com |
| Compound 9ac | Quinazolinone-triazole-phosphonate conjugate | Staphylococcus aureus | 625 | nih.gov |
| Compound 9ac-j | Quinazolinone-triazole-phosphonate conjugate | Pseudomonas aeruginosa | 625 | nih.gov |
Design Strategies for Anti-inflammatory Agents
The versatility of the quinazolinone scaffold extends to the development of anti-inflammatory agents. A key design strategy involves a hybridization approach, where the quinazolinone nucleus is conjugated with established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, researchers have designed and synthesized novel compounds by incorporating moieties from ibuprofen (B1674241) or indole-3-acetic acid (an alternative to indomethacin) into the quinazolinone structure. nih.gov This approach aims to create hybrid molecules that may exhibit enhanced or synergistic anti-inflammatory effects, potentially through dual mechanisms of action such as the inhibition of cyclooxygenase (COX) enzymes. nih.gov
Chemical Transformations and Derivatization of 2 Phenyl 2,3 Dihydroquinazolin 4 1h One
Oxidation Reactions Leading to Quinazolin-4(3H)-ones
The transformation of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one into its corresponding aromatic quinazolin-4(3H)-one is a common and important reaction. This dehydrogenation, or oxidation, process introduces a double bond within the heterocyclic ring, resulting in a fully aromatic system. Various oxidizing agents and conditions have been successfully employed to achieve this conversion, each with its own set of advantages regarding yield, reaction time, and environmental impact.
Detailed research has identified several effective methods for this oxidation:
Potassium Permanganate (B83412) (KMnO₄) : Treatment of 2,3-dihydroquinazolin-4(1H)-ones with potassium permanganate in acetone (B3395972) is a classic method to induce oxidation and form the corresponding quinazolin-4(3H)-ones. nih.gov
Bismuth(III) Nitrate (B79036) Pentahydrate (Bi(NO₃)₃·5H₂O) : This catalyst has been shown to be effective for the one-pot synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones and their subsequent oxidation to quinazolin-4(3H)-ones under solvent-free conditions. fgcu.edu This method is noted for its convenient manipulation, short reaction times, and excellent yields. fgcu.edu
tert-Butyl Hydroperoxide (TBHP) : This reagent serves as an effective oxidant for the conversion of dihydroquinazolinones to quinazolinones.
Photo-oxidation : Exposure to ultraviolet light can induce the oxidation of 2,3-dihydroquinazolin-4(1H)-ones. This photochemical approach often involves an electron transfer process from the photo-excited dihydroquinazolinone to a solvent like chloroform.
The choice of oxidizing agent can be influenced by the presence of other functional groups within the molecule to avoid unwanted side reactions.
Table 1: Selected Oxidation Methods for 2,3-Dihydroquinazolin-4(1H)-ones
| Oxidizing Agent | Catalyst/Solvent | Key Features |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Acetone | Standard laboratory method. nih.gov |
| Bismuth(III) Nitrate Pentahydrate | Solvent-free | Efficient, short reaction times, high yields. fgcu.edu |
| tert-Butyl Hydroperoxide (TBHP) | - | Effective for dehydrogenation. |
Synthesis of Bis-Analogues and Hybrid Molecular Architectures
The this compound scaffold can be utilized as a building block for the construction of larger, more complex molecules, including bis-analogues and hybrid structures. These molecules, which contain two or more quinazolinone units or combine the quinazolinone moiety with other pharmacophores, are of interest for their potential applications in materials science and medicinal chemistry.
Bis-Analogues:
The synthesis of bis(2,3-dihydroquinazolin-4(1H)-one) derivatives typically involves a one-pot, pseudo-five-component reaction. researchgate.net In this approach, two equivalents of isatoic anhydride (B1165640) react with two equivalents of an aromatic aldehyde and one equivalent of a diamine, such as p-phenylenediamine, under reflux in glacial acetic acid. researchgate.net Alternatively, a dialdehyde (B1249045) can be reacted with a primary amine and isatoic anhydride. scispace.combas.bg These methods allow for the creation of symmetrical molecules where two quinazolinone rings are linked by a central spacer originating from the diamine or dialdehyde. researchgate.netscispace.combas.bg
One specific example involves the reaction of dapsone (B1669823) with substituted benzaldehydes to form Schiff's bases, which are then converted into bis-2,3-dihydroquinazolin-4(1H)-one derivatives by reacting with 2-amino benzoic acid. uobaghdad.edu.iq
Hybrid Molecular Architectures:
Hybrid molecules incorporate the this compound core with other distinct chemical scaffolds. Research has demonstrated the synthesis of novel bis-quinazolin-4(3H)-ones where a 4-oxo-1,2,3,4-tetrahydro-quinazoline and a 3H-quinazolin-4-one moiety are linked via a propyl chain. researchgate.net This creates a hybrid structure with two different oxidation states of the quinazolinone ring system.
Functionalization Strategies and Modifications of the Core Structure for Diversification
The this compound structure is considered a "privileged scaffold," meaning it is a versatile framework that can be readily modified to generate a library of diverse compounds. nih.govrsc.orgrsc.org Functionalization can occur at several positions on the heterocyclic and phenyl rings, allowing for fine-tuning of the molecule's properties.
Common strategies for diversification include:
Substitution on the Phenyl Rings : The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is often achieved through a one-pot, three-component condensation of isatoic anhydride, an amine, and an aldehyde. researchgate.net By varying the substituted aromatic aldehydes and primary amines used in this synthesis, a wide range of derivatives with different functional groups on the 2-phenyl ring and the N-3 position can be prepared. fgcu.edu
Modification of the Quinazolinone Core : The core structure itself can be chemically altered. For instance, nitration of the 2,3-dihydroquinazolin-4(1H)-one core has been achieved by reacting the unsubstituted phenyl ring with concentrated nitric acid in the presence of sulfuric acid, leading to the formation of 6,8-dinitro derivatives. mdpi.com
Introduction of Thioxo Group : The carbonyl group at the C-4 position can be converted to a thioxo group. For example, 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be synthesized, introducing a different functional group to the core structure. mdpi.com
The versatility of these synthetic routes allows for the creation of a vast number of derivatives from the basic this compound structure.
Table 2: Examples of Functionalization Strategies
| Strategy | Reagents/Method | Position of Modification | Resulting Structure |
|---|---|---|---|
| Phenyl Ring Substitution | Use of various substituted aldehydes/amines in synthesis | 2-phenyl ring, N-3 | Diverse library of substituted analogues fgcu.eduresearchgate.net |
| Nitration | Conc. HNO₃, H₂SO₄ | Benzene (B151609) ring of the quinazolinone core | 6,8-dinitro-2,3-dihydroquinazolin-4(1H)-ones mdpi.com |
Conclusion and Future Perspectives in 2 Phenyl 2,3 Dihydroquinazolin 4 1h One Research
Summary of Key Academic Contributions and Research Advancements
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation stems from the ability of its derivatives to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. rsc.orgresearchgate.net Academic research has successfully demonstrated the versatility of this scaffold, with derivatives exhibiting activities such as anticancer, anti-inflammatory, antiviral, anticonvulsant, and antihypertensive properties. researchgate.net
Key advancements have centered on the synthesis of libraries of 2-substituted DHQ derivatives and their subsequent screening against various disease targets. nih.gov For instance, extensive screening of 57 synthesized compounds from the 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one families against a broad panel of human cancer cell lines revealed them to be broad-spectrum cytotoxic agents. nih.govrsc.org Notably, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one exhibited potent growth inhibition values, with activity below 50 nM against several cancer cell lines including colon, glioblastoma, ovarian, and lung cancer. nih.gov
Furthermore, research has elucidated the role of this scaffold in targeting specific cellular mechanisms. Studies have identified derivatives that act as tubulin polymerization inhibitors, a key mechanism for anticancer drugs. nih.gov Other research has pinpointed 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of the TRPM2 channel, a target implicated in various physiological processes. nih.gov The scaffold has also been explored for its potential in treating neglected parasitic diseases like leishmaniasis, with derivatives showing promising activity. mdpi.com These contributions have solidified the importance of the 2-phenyl-2,3-dihydroquinazolin-4(1H)-one framework as a foundational structure for the development of novel therapeutic agents.
Emerging Trends in Synthesis and Catalyst Development
The synthesis of 2,3-dihydroquinazolin-4(1H)-one and its derivatives has seen a significant shift towards sustainable and green chemistry approaches, moving away from traditional methods that often required harsh conditions and toxic reagents. nih.govrsc.orgresearchgate.net
Sustainable and Green Chemistry Approaches:
A prominent trend is the use of environmentally benign catalysts and solvents. Researchers have successfully employed natural catalysts like lemon juice, which, in combination with concentrated solar radiation, provides an eco-friendly and efficient route for synthesis, achieving product yields of up to 97% in just 10 minutes. researchgate.netnih.govrsc.org Water is also being increasingly utilized as a green solvent. researchgate.netnih.gov The use of ionic liquids, either alone or in aqueous systems, has also been established as an effective and eco-friendly medium for the cyclocondensation reaction, eliminating the need for additional catalysts. rsc.org Furthermore, catalyst-free synthesis under microwave irradiation in aqueous solutions has been developed, offering rapid reaction times (5 minutes) and high yields (up to 99%). researchgate.net
Advanced Nanocatalysis:
The field has also witnessed the application of advanced nanocatalysis to enhance reaction efficiency and catalyst reusability. researchgate.netnih.gov Various nanocatalysts have been developed and successfully applied in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. These include:
Silica-based nanocatalysts: Nano-SiO2-SO3H has been shown to be a highly efficient and reusable catalyst for the one-pot synthesis of DHQ derivatives under solvent-free conditions, with short reaction times (5–20 minutes) and excellent yields (85–98%). nih.gov
Magnetic nanoparticles: Sulfonic acid functionalized L-Proline@Fe3O4 nanoparticles and bare Fe3O4 nanoparticles have been used as magnetically recoverable catalysts, simplifying the work-up procedure and allowing for easy recycling. researchgate.netnih.gov Nano-Fe3O4/TiCl2/cellulose has also been developed as a bio-based magnetic catalyst. researchgate.net Other magnetic nanocatalysts like CeO2/CoFe2O4 have also been investigated. nanomaterchem.com
Metal and metal oxide nanocatalysts: Gold nanocatalysts (AuNPs/SBA) have been effectively used in the condensation reaction. researchgate.net Additionally, CuO and hydroxyapatite (B223615) nanoparticles have proven to be efficient catalysts for the synthesis of these compounds. nanomaterchem.comresearchgate.net
The following table summarizes some of the emerging catalytic systems for the synthesis of this compound derivatives.
| Catalyst System | Reaction Conditions | Key Advantages |
| Lemon Juice & Solar Radiation | Concentrated solar radiation | Eco-friendly, renewable, high yield, short reaction time |
| Ionic Liquids | Neat or in water, no additional catalyst | Green solvent system, high to excellent yields |
| Microwave Irradiation | Aqueous solution, catalyst-free | Rapid synthesis, high yields |
| nano-SiO2-SO3H | Solvent-free, 110 °C | High surface area, strong acidity, reusable, excellent yields |
| L-Proline@Fe3O4 Nanoparticles | Not specified | Magnetically recoverable, reusable, simple work-up |
| Gold Nanocatalyst (AuNPs/SBA) | Not specified | Heterogeneous, efficient with small catalyst amount |
Advancements in Computational Approaches for Scaffold Optimization and Target Prediction
Computational methods are playing an increasingly vital role in the discovery and optimization of drugs based on the this compound scaffold. These approaches accelerate the identification of potent and selective compounds while providing insights into their mechanisms of action.
One of the key computational strategies employed is virtual screening . For example, a 3D similarity-based virtual screening approach successfully identified a 2,3-dihydroquinazolin-4(1H)-one derivative as an inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. nih.gov This initial hit then served as a template for the synthesis and evaluation of a series of novel analogues.
Molecular docking is another powerful tool used to predict the binding modes of these compounds with their biological targets. In the context of anticancer research, molecular modeling has been used to dock 2,3-dihydroquinazolin-4(1H)-one derivatives into the colchicine (B1669291) binding pocket of tubulin. nih.gov These studies highlighted well-conserved interactions, providing a structural basis for their observed activity as tubulin polymerization inhibitors. nih.govrsc.org Similarly, in the search for new anti-leishmanial agents, molecular docking was performed against key proteins of the parasite, such as Pyridoxal Kinase and Trypanothione Reductase, to identify promising candidates. mdpi.com
The data generated from experimental assays are often used to build Structure-Activity Relationship (SAR) models. The summarized SAR from studies on TRPM2 inhibitors provides valuable insights for the future design of more specific and potent compounds. nih.gov Computational studies, in conjunction with experimental data, aid in understanding how modifications to the this compound scaffold affect its biological activity, guiding the rational design of new derivatives with improved therapeutic profiles. nih.gov
Exploration of Novel Molecular Interaction Mechanisms and Target Classes
Research into the this compound scaffold is uncovering novel molecular targets and mechanisms of action, expanding its therapeutic potential beyond previously established activities.
A significant area of advancement is in the field of oncology, where derivatives of this scaffold have been identified as potent tubulin polymerization inhibitors . nih.gov Molecular modeling studies suggest that these compounds interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells. nih.govrsc.org This represents a well-validated mechanism for anticancer drug action.
Beyond oncology, this scaffold is being explored for its activity against other target classes. As mentioned, derivatives have been identified as inhibitors of the TRPM2 ion channel , a calcium-permeable cation channel that acts as a sensor for reactive oxygen species and temperature. nih.gov The discovery of selective TRPM2 inhibitors from this chemical class opens up avenues for investigating the therapeutic potential of targeting this channel in various diseases.
In the realm of infectious diseases, the 2,3-dihydroquinazolin-4(1H)-one framework has emerged as a new class of anti-leishmanial agents . mdpi.com Computational and experimental studies have shown that these compounds can target essential enzymes in the Leishmania parasite, such as Pyridoxal Kinase and Trypanothione Reductase. mdpi.com The stability of the ligand-protein complexes, as studied by molecular dynamics simulations, further supports their potential as effective anti-parasitic drugs. mdpi.com
The versatility of the scaffold is also demonstrated by its potential to act as an antifolate agent , as seen in studies targeting Leishmania infantum and Trypanosoma cruzi. nih.gov This indicates that the this compound core can be chemically modified to target specific enzymes within the folate pathway of these parasites.
Interdisciplinary Research Directions for the this compound Scaffold
The future of research on the this compound scaffold lies in fostering interdisciplinary collaborations to fully exploit its therapeutic potential. The inherent versatility of this chemical framework makes it an ideal candidate for exploration across various scientific domains.
Medicinal Chemistry and Chemical Biology: Continued collaboration between synthetic medicinal chemists and chemical biologists will be crucial for the design and synthesis of novel derivatives with enhanced potency and selectivity. The use of these compounds as chemical probes will enable the elucidation of complex biological pathways and the identification of new drug targets. The concept of modulating the mechanism of action through chemical functionalization, as demonstrated in antitrypanosomal agents, is a promising avenue for future exploration. nih.gov
Computational Chemistry and Structural Biology: The integration of advanced computational techniques, such as machine learning and artificial intelligence, with experimental methods like X-ray crystallography and cryo-electron microscopy will provide a deeper understanding of the molecular interactions between the this compound scaffold and its biological targets. This synergy will facilitate the rational design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Materials Science and Nanotechnology: The development of novel nanocatalysts for the synthesis of these compounds highlights the intersection with materials science. nih.govresearchgate.net Future research could focus on designing more sophisticated and sustainable catalytic systems. Furthermore, the unique properties of the scaffold could be explored for applications in supramolecular chemistry and the development of new functional materials. biosynth.com
Pharmacology and Translational Medicine: A critical future direction is the translation of promising preclinical findings into clinical applications. This will require a concerted effort from pharmacologists, toxicologists, and clinicians to evaluate the efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models and eventually in human trials. The investigation of metabolic alterations induced by these compounds in cancer cells points towards the potential of metabolomics to identify new therapeutic targets and biomarkers of response. researchgate.net
By embracing these interdisciplinary approaches, the scientific community can continue to unlock the full potential of the this compound scaffold, paving the way for the development of new and effective therapies for a wide range of human diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving isatoic anhydride, aldehydes, and amines. For example, HAP NPs (hydroxyapatite nanoparticles) in water enable a one-pot, green synthesis with yields >85% under mild conditions (room temperature, 30–60 min). The aqueous medium avoids organic solvents, simplifying work-up and reducing environmental impact . Alternative catalysts like silica chloride in water also achieve high yields (e.g., 219°C melting point product with 1H NMR confirmation) .
Q. Which characterization techniques are essential for confirming the structure of this compound derivatives?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm hydrogen environments (e.g., aromatic protons at δ 7.2–8.2 ppm, NH signals at δ 5.9–6.1 ppm) .
- IR spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~1618 cm⁻¹ (C=N stretch) validate the core structure .
- Mass spectrometry : Molecular ion peaks matching calculated molecular weights (e.g., m/z 224.26 for C₁₄H₁₂N₂O) .
Q. What catalysts are effective for synthesizing this compound, and how do they compare in terms of recyclability?
- Methodological Answer :
- HAP NPs : Recyclable for ≥6 cycles without significant yield loss (conversion >80% maintained) due to retained morphology post-reaction (SEM analysis) .
- Silica chloride : Reusable for 3–4 cycles before activity decline, as noted by reduced product formation in later cycles .
- Laccase/DDQ : Enzymatic systems require co-catalysts (e.g., DDQ) for aerobic oxidation but are single-use .
Advanced Research Questions
Q. How can reaction mechanisms for this compound synthesis be elucidated experimentally?
- Methodological Answer : Mechanistic studies involve isolating intermediates (e.g., imine formation via condensation of aldehydes and anthranilamide) and tracking progress via in situ IR or NMR. For example, Katla et al. proposed a pathway where aldehyde-amine condensation precedes cyclization, supported by spectral monitoring . Computational modeling (DFT) can further validate transition states.
Q. What strategies optimize the aerobic oxidation of 2,3-dihydroquinazolin-4(1H)-ones to quinazolinones?
- Methodological Answer : Laccase/DDQ systems in NaPBS buffer (pH 5) with 4% CH₃CN at 45°C achieve >90% conversion. Key factors include:
- Enzyme loading : 200 U laccase and 0.2 mmol DDQ per mmol substrate .
- Solvent polarity : Aqueous-organic mixtures enhance substrate solubility without denaturing enzymes .
Q. How do structural modifications of 2,3-dihydroquinazolin-4(1H)-one impact biological activity (e.g., anti-TB or antimicrobial)?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances anti-TB activity. For example, bis-2,3-dihydroquinazolin-4(1H)-ones with C2-symmetry showed MIC values <10 µg/mL against Mycobacterium tuberculosis, validated via molecular docking (e.g., binding to enoyl-ACP reductase) . Antimicrobial activity correlates with substituent hydrophobicity, as seen in derivatives with 4-nitrophenyl groups (MIC 8–16 µg/mL against S. aureus) .
Q. What green chemistry approaches minimize waste in synthesizing this compound?
- Methodological Answer :
- KOH/DMSO systems : Enable metal-free, room-temperature synthesis with >80% yield and scalability .
- Ionic liquids : Serve as recyclable solvents for iodine-catalyzed reactions (e.g., [BMIM]BF₄ reused 5× with <5% yield drop) .
- Polyethylene glycol (PEG-400) : A non-toxic solvent for one-pot reactions, reducing E-factor by 60% compared to traditional methods .
Q. How do computational methods support the design of novel 2,3-dihydroquinazolin-4(1H)-one derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like M. tuberculosis enzymes or human serum albumin. For instance, derivatives with 3-(trifluoromethyl)phenyl groups showed strong H-bonding with albumin (ΔG = −8.2 kcal/mol), explaining their pharmacokinetic profiles . DFT calculations further optimize electronic properties for desired reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
